molecular formula C9H8N2O4 B11755909 1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene

1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene

Cat. No.: B11755909
M. Wt: 208.17 g/mol
InChI Key: OERQCTVLGKJURQ-UHFFFAOYSA-N
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Description

1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene is an organic compound with the molecular formula C9H8N2O4 and a molecular weight of 208.17 g/mol . It is a dinitro-substituted aromatic compound characterized by a nitropropenyl functional group. This structure class is of significant interest in chemical research, particularly in organic synthesis, where it can serve as a versatile building block or a key intermediate for the preparation of more complex molecules . Compounds within the nitropropenylbenzene family have documented utility as precursors in pharmaceutical research, for instance in the synthesis of amphetamine derivatives . The presence of two nitro groups on the molecule provides distinct reactivity that can be exploited in various chemical transformations, including reduction reactions. Researchers value this compound for exploring novel synthetic pathways and developing new chemical entities. This product is intended for research purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle this material with appropriate precautions, adhering to all relevant safety protocols.

Properties

IUPAC Name

1-nitro-3-(2-nitroprop-1-enyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O4/c1-7(10(12)13)5-8-3-2-4-9(6-8)11(14)15/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OERQCTVLGKJURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Henry Reaction Conditions

The nitroaldol reaction between 3-nitrobenzaldehyde and nitroethane is the most widely reported method. The procedure involves:

  • Reagents : 3-Nitrobenzaldehyde (1 equiv.), nitroethane (1.5 equiv.), n-butylamine (2 equiv.), acetic acid (solvent).

  • Procedure : The mixture is sonicated at 60°C until aldehyde conversion is complete (monitored by GC). The product is precipitated in ice water, filtered, and recrystallized from ethanol/ethyl acetate.

  • Yield : 68–75% after purification.

Mechanistic Insights

The reaction proceeds via base-catalyzed enolate formation from nitroethane, followed by nucleophilic attack on the aldehyde. The E-configuration of the alkene is stabilized by conjugation with the aromatic ring and nitro groups.

Industrial Adaptations

Scaling this method requires optimized heat transfer systems due to exothermic enolate formation. Industrial setups use continuous flow reactors with in-line pH monitoring to control side reactions.

Microwave-Assisted Synthesis

Solvent-Free Protocol

A green chemistry approach eliminates traditional solvents:

  • Reagents : 3-Nitrobenzaldehyde (1 equiv.), nitroethane (1.2 equiv.), benzoic acid (30 mol%), pyrrolidine (30 mol%), PEG400 (solvent).

  • Conditions : Microwave irradiation at 300 W, 80°C for 10 minutes.

  • Workup : The mixture is quenched with water, filtered, and recrystallized in ethanol.

  • Yield : 78–82%.

Advantages Over Conventional Heating

Microwave irradiation reduces reaction time from hours to minutes and improves regioselectivity. The dielectric heating mechanism minimizes thermal decomposition, enhancing purity.

Baylis-Hillman Reaction Modifications

Limitations

This route suffers from lower yields due to competing polymerization of nitroethylene. Recent advances using TEMPO radicals suppress side reactions, improving yields to 65%.

Comparative Analysis of Methods

Method Conditions Yield Advantages Disadvantages
Nitroaldol ReactionSonicated, 60°C68–75%High scalability, low costLong reaction time (6–8 hr)
Microwave-Assisted300 W, 80°C, 10 min78–82%Rapid, solvent-free, high puritySpecialized equipment required
Baylis-Hillman ApproachTiCl₄, DCM, 0°C50–65%Modular for derivativesMulti-step, moderate yields

Emerging Techniques

Photocatalytic Synthesis

Preliminary studies using Ru(bpy)₃²⁺ under blue LED light show promise for redox-neutral conditions, achieving 70% yield in 2 hours.

Biocatalytic Routes

Engineered nitroreductases from Pseudomonas putida catalyze the condensation of 3-nitrobenzaldehyde and nitroethane in aqueous buffer (pH 7.4), yielding 60% product with >99% E-selectivity .

Chemical Reactions Analysis

Types of Reactions

1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene undergoes several types of chemical reactions, including:

    Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

    Oxidation: The compound can be oxidized to form nitrobenzoic acids using oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Reduction: H2/Pd-C, iron (Fe) with hydrochloric acid (HCl)

    Oxidation: KMnO4, chromium trioxide (CrO3)

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst (e.g., aluminum chloride, AlCl3)

Major Products Formed

    Reduction: 1-Amino-3-(2-aminoprop-1-en-1-yl)benzene

    Oxidation: 3-(2-Nitroprop-1-en-1-yl)benzoic acid

    Substitution: Various substituted nitrobenzenes depending on the substituent introduced

Scientific Research Applications

1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene is used in various scientific research applications, including:

    Organic Synthesis: As a building block for the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its structural features.

    Material Science: Used in the synthesis of polymers and other advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of 1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene involves its interaction with molecular targets through its nitro groups. These interactions can lead to various biochemical effects, such as enzyme inhibition or activation. The compound’s nitro groups can undergo redox reactions, influencing cellular redox states and signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Benzene Ring

The compound’s reactivity and physical properties are influenced by substituents on the aromatic ring. Key analogues include:

  • (E)-1-Methoxy-3-(2-nitroprop-1-en-1-yl)benzene (1c) : A methoxy group at the meta position enhances electron density, altering reactivity in electrophilic substitutions. Yield: 75% .
  • Yield: 71% .
  • 1-Nitro-4-(2-nitroprop-1-enyl)benzene : A second nitro group at the para position increases polarity and hydrogen-bonding capacity, as evidenced by its crystal packing via C–H···O interactions .
Nitroalkene Chain Variations
  • 1-Nitro-3-((E)-2-nitrovinyl)benzene (Compound 10): Lacks the β-methyl group, leading to reduced steric protection. IR: 1694 cm⁻¹ (C=C), 1521 cm⁻¹ (NO₂). ¹H NMR: δ 8.18 (d, J = 12.0 Hz, alkene proton) .
  • 1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene (Compound 11): A β-ethyl group increases hydrophobicity. IR: 1664 cm⁻¹ (C=C), 1526 cm⁻¹ (NO₂). ¹H NMR: δ 2.69 (s, CH₃) .

Table 2: Spectroscopic Comparison of Nitroalkenes

Compound IR (C=C, cm⁻¹) IR (NO₂, cm⁻¹) ¹H NMR (Alkene Proton, δ)
1-Nitro-3-(2-nitroprop-1-en-1-yl)benzene 1694 1521 8.18 (d, J = 12.0 Hz)
1-Nitro-3-((E)-2-nitrovinyl)benzene 1694 1521 8.18 (d, J = 12.0 Hz)
1-Nitro-3-((E)-2-nitrobut-1-enyl)benzene 1664 1526 7.72 (d, J = 12.0 Hz)
Crystallographic and Conformational Analysis
  • 1-Nitro-4-(2-nitroprop-1-enyl)benzene: Crystallizes in the monoclinic P2₁/c space group with a = 13.3621 Å, b = 7.4026 Å, c = 15.1983 Å. π–π stacking (centroid distances: 3.695–3.804 Å) stabilizes the structure .
  • 1-Methyl-4-[(1E)-2-nitroprop-1-en-1-yl]benzene : Exhibits similar E conformation but lacks intermolecular hydrogen bonds due to the absence of polar substituents .

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